N'-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide
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Overview
Description
N’-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amides, imidazoles, and phenyl groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide typically involves multi-step organic synthesis. Key steps may include:
Formation of amide bonds: Using coupling reagents like EDCI or DCC in the presence of a base.
Protection and deprotection of functional groups: To ensure selective reactions at specific sites.
Purification: Techniques such as column chromatography or recrystallization to isolate the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Scaling up reactions: Using larger reactors and continuous flow systems.
Automation: Employing automated synthesis platforms to streamline the process.
Quality control: Implementing rigorous analytical techniques like HPLC and NMR to ensure product consistency.
Chemical Reactions Analysis
Types of Reactions
N’-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions at specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Coupling reagents: EDCI, DCC for amide bond formation.
Protecting groups: Boc, Fmoc for protecting amine groups.
Catalysts: Palladium catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Utilizing its unique properties in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N’-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide involves its interaction with specific molecular targets and pathways. These may include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Affecting gene expression: Influencing transcriptional and translational processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide include:
Peptide-based compounds: Featuring similar amide and imidazole groups.
Small molecule inhibitors: Targeting similar biological pathways.
Complex organic molecules: With multiple functional groups and diverse reactivity.
Uniqueness
The uniqueness of N’-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C45H66N14O11 |
---|---|
Molecular Weight |
979.1 g/mol |
IUPAC Name |
N'-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide |
InChI |
InChI=1S/C45H66N14O11/c1-29(60)57-35(7-3-5-19-50-42(67)26-54-40(65)15-13-38(63)52-21-17-32-24-48-28-56-32)44(69)59-36(22-30-8-10-33(61)11-9-30)45(70)58-34(43(46)68)6-2-4-18-49-41(66)25-53-39(64)14-12-37(62)51-20-16-31-23-47-27-55-31/h8-11,23-24,27-28,34-36,61H,2-7,12-22,25-26H2,1H3,(H2,46,68)(H,47,55)(H,48,56)(H,49,66)(H,50,67)(H,51,62)(H,52,63)(H,53,64)(H,54,65)(H,57,60)(H,58,70)(H,59,69)/t34?,35-,36-/m0/s1 |
InChI Key |
SVENBCGZRXROGZ-NXSNGYACSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)N |
Canonical SMILES |
CC(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)N |
Origin of Product |
United States |
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